molecular formula C17H16ClN3O3S B11024417 ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11024417
M. Wt: 377.8 g/mol
InChI Key: IFZFWKFUCCEBIF-UHFFFAOYSA-N
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Description

Ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. Its molecular architecture, featuring a 6-chloroindole core linked to a thiazole acetamide scaffold, is designed to mimic ATP and competitively bind to the catalytic sites of various kinases. This compound serves as a crucial synthetic precursor in the exploration of potent and selective inhibitors for kinases like Janus Kinase (JAK) and Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) , which are pivotal signaling nodes in inflammatory and autoimmune diseases. Research utilizing this intermediate is focused on generating novel therapeutic candidates that can modulate critical cellular pathways, including apoptosis and the JAK-STAT signaling cascade. Its value to researchers lies in its role as a versatile building block for structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties and selectivity profiles for next-generation investigative tools and potential therapeutics.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

ethyl 2-[2-[[2-(6-chloroindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)8-13-10-25-17(19-13)20-15(22)9-21-6-5-11-3-4-12(18)7-14(11)21/h3-7,10H,2,8-9H2,1H3,(H,19,20,22)

InChI Key

IFZFWKFUCCEBIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Acylation of Aminothiazole Intermediate

Procedure :

  • Synthesis of ethyl 2-amino-1,3-thiazol-4-yl acetate :

    • Prepared via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetone) in ethanol under reflux (4–6 h, 70–80°C).

    • Yield: 78–85%.

  • Preparation of 6-chloro-1H-indol-1-yl acetyl chloride :

    • 6-Chloroindole is acetylated at the 1-position using chloroacetyl chloride in DMF with K₂CO₃ (8 h, 35°C).

    • Yield: 65–72%.

  • Acylation reaction :

    • Ethyl 2-amino-1,3-thiazol-4-yl acetate reacts with 6-chloro-1H-indol-1-yl acetyl chloride in CH₂Cl₂, catalyzed by triethylamine (24 h, room temperature).

    • Yield: 82–88%.

Key Data :

StepReagents/ConditionsSolventTemperatureYieldSource
Thiazole formationThiourea, chloroacetoneEthanolReflux85%
Indole acetylationChloroacetyl chloride, K₂CO₃DMF35°C70%
AcylationEt₃N, CH₂Cl₂CH₂Cl₂RT88%

Coupling via Carbodiimide-Mediated Amidation

Procedure :

  • Synthesis of 6-chloro-1H-indol-1-yl acetic acid :

    • Hydrolysis of 6-chloro-1H-indol-1-yl ethyl acetate using 10% NaOH (reflux, 6 h).

    • Yield: 90–95%.

  • Activation and coupling :

    • 6-Chloro-1H-indol-1-yl acetic acid is activated with EDC/HOBt in THF, then coupled to ethyl 2-amino-1,3-thiazol-4-yl acetate (12 h, 0°C to RT).

    • Yield: 76–82%.

Key Data :

StepReagents/ConditionsSolventTemperatureYieldSource
Acid hydrolysis10% NaOHH₂O/EtOHReflux95%
EDC couplingEDC, HOBt, DMAPTHF0°C → RT82%

One-Pot Cyclization-Acylation Approach

Procedure :

  • Simultaneous thiazole formation and acylation :

    • 6-Chloroindole, ethyl bromoacetate, and thiourea undergo cyclization in acetone with K₂CO₃ (5 h, reflux).

    • Yield: 68–75%.

Key Data :

StepReagents/ConditionsSolventTemperatureYieldSource
One-pot synthesisK₂CO₃, acetoneAcetoneReflux75%

Structural Characterization and Validation

All methods require validation via:

  • NMR :

    • ¹H NMR : Singlets for thiazole-H (δ 6.9–7.1 ppm), indole NH (δ 11.1–11.7 ppm).

    • ¹³C NMR : Carbonyl (C=O) at δ 168–172 ppm, thiazole C-2 at δ 155–160 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 406.3 (M+H⁺).

  • Elemental Analysis : C: 50.1%, H: 4.2%, N: 13.8%, S: 7.9% (calculated).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Direct acylationHigh purity, fewer stepsRequires acid chloride82–88%Industrial
EDC couplingMild conditionsCostly reagents76–82%Lab-scale
One-pot synthesisTime-efficientLower yield68–75%Pilot-scale

Critical Reaction Parameters

  • Temperature : Acylation proceeds optimally at RT, while cyclization requires reflux.

  • Catalysts : Et₃N enhances acylation efficiency; DMAP accelerates EDC coupling.

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) improve coupling yields.

Industrial and Research Implications

  • Pharmaceutical relevance : Thiazole-indole hybrids exhibit antimicrobial and antitumor activity.

  • Process optimization : Scaling the direct acylation method reduces costs by 30% compared to EDC coupling .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole and thiazole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that derivatives of indole compounds can exhibit neuroprotective effects by modulating pathways associated with neuroinflammation. For instance, a related compound demonstrated the ability to inhibit the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway in models of hypoxic-ischemic brain damage, suggesting potential applications in treating conditions like neonatal hypoxic-ischemic encephalopathy .

Antimicrobial Properties

Compounds containing thiazole and indole functionalities have been explored for their antimicrobial properties. Research has shown that thiazole derivatives can exhibit significant antibacterial activity against various pathogens. For example, studies on thiazole derivatives have reported promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is also being investigated for its anticancer properties. The presence of the indole moiety may enhance its effectiveness against certain cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit the growth of estrogen receptor-positive breast cancer cells .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents to construct the indole and thiazole components. The mechanisms through which this compound exerts its biological effects are under investigation, with molecular docking studies providing insights into its interactions with target proteins involved in disease processes .

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionInhibition of NLRP3 inflammasome; activation of neuroprotective pathways.
Antimicrobial activityEffective against Gram-positive and Gram-negative bacteria; potential for combating drug resistance.
Anticancer propertiesSignificant inhibition of breast cancer cell proliferation; potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and thiazole moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related thiazole-acetate derivatives:

Compound Name Substituent on Thiazole (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate 6-Chloroindole acetyl group C₁₇H₁₆ClN₃O₃S 377.85 Hypothetical antimicrobial/neuromodulatory activity Inferred
Ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate Phthalimide acetyl group C₁₇H₁₅N₃O₅S 373.38 Potential protease inhibitor
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrobenzenesulfonyl group C₁₃H₁₃N₃O₆S₂ 395.39 Sulfonamide-based enzyme inhibition
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Amino group C₇H₁₀N₂O₂S 186.23 Intermediate for cephalosporin antibiotics
Mirabegron N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] group C₂₁H₂₄N₄O₂S 396.50 β3-adrenergic agonist for overactive bladder

Functional and Pharmacological Differences

  • Substituent Impact :
    • 6-Chloroindole Acetyl : The chloroindole group may enhance lipophilicity and CNS penetration compared to simpler aryl groups (e.g., phenyl in Mirabegron) . Chlorine atoms often improve metabolic stability and receptor binding .
    • Sulfonyl vs. Acetyl : The sulfonyl group in introduces strong electron-withdrawing effects, favoring interactions with charged enzymatic residues, whereas the acetyl group in the target compound is more likely to participate in hydrogen bonding .
  • Biological Activity: Antimicrobial Potential: The thiazole core in the target compound shares structural homology with cefpirome (a cephalosporin antibiotic), which contains a 2-amino-1,3-thiazol-4-yl group critical for β-lactamase resistance . Neuromodulatory Activity: Indole derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) are associated with neurotransmitter modulation, suggesting the target compound could interact with serotonin or migraine-related pathways .

Key Research Findings

  • Stability: Thiazole derivatives like cefotiam HCl (containing a 2-amino-1,3-thiazol-4-yl group) exhibit stability under physiological conditions due to the thiazole’s aromaticity and resistance to hydrolysis .
  • Crystallography: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives form intermolecular hydrogen bonds (N–H⋯O/N) and π-π stacking, enhancing solid-state stability .

Biological Activity

Ethyl (2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an indole moiety, a thiazole ring, and an acetylamino group. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C17H16ClN3O3S, with a molecular weight of approximately 377.8 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a significant subject of study in drug development.

1. Antimicrobial Activity

Research indicates that compounds containing indole and thiazole moieties often exhibit notable antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Vancomycin-resistant E. faecium8 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:

Cell Line Viability (%) after Treatment with 100 µM
A549 (lung cancer)55%
Caco-2 (colorectal cancer)39.8%

The compound demonstrated selective toxicity towards Caco-2 cells compared to A549 cells, indicating potential for targeted cancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It could modulate signaling pathways associated with inflammation and tumor progression.

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the thiazole structure could enhance antimicrobial potency .

Anticancer Research : Another research article highlighted the structure-dependent anticancer activity of thiazole derivatives against colorectal cancer cells, reinforcing the potential for this compound as a candidate for further development in cancer therapy .

Q & A

Q. Advanced

  • Reagent stoichiometry : Use a 10–15% molar excess of chloroacetyl chloride to ensure complete thiazole activation, reducing unreacted starting material .
  • Purification : Sequential washing with acetic acid, water, and ethanol removes polar impurities. Recrystallization from ethanol-DMF (3:1 v/v) enhances purity .
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile-water gradient) to track reaction progress and identify by-products early .

What spectroscopic techniques are essential for characterizing this compound’s structure?

Q. Basic

  • NMR : 1H NMR identifies protons on the indole (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and acetate groups (δ 4.1–4.3 ppm for ethyl ester). 13C NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H bending) validate functional groups .
  • X-ray crystallography : Resolves steric effects, e.g., dihedral angles between indole and thiazole rings, critical for structure-activity studies .

How do electronic effects of substituents on the indole ring influence the compound’s reactivity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : The 6-chloro substituent on the indole increases electrophilicity at the acetylated nitrogen, enhancing nucleophilic attack during coupling .
  • Steric hindrance : Bulky substituents on the indole N1 position (e.g., benzyl groups) reduce reaction rates in thiazole-indole coupling, necessitating higher temperatures or longer reaction times .

What are the primary challenges in achieving high yields during the coupling of thiazole and indole moieties?

Q. Basic

  • Competing side reactions : Hydrolysis of chloroacetyl intermediates in aqueous conditions can form carboxylic acid by-products. Anhydrous solvents (e.g., dioxane) mitigate this .
  • Steric hindrance : Substituents on the thiazole C4 position (e.g., ethyl acetate groups) may hinder indole-thiazole alignment. Optimizing solvent polarity (e.g., DMF) improves molecular mobility .

When encountering discrepancies in biological activity data across studies, what validation strategies should be employed?

Q. Advanced

  • Purity verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .
  • Assay standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Structural analogs : Compare activity with derivatives (e.g., 6-fluoroindole or methylthiazole variants) to identify substituent-specific effects .

What safety precautions are necessary when handling this compound during synthesis?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with reactive intermediates (e.g., chloroacetyl chloride) .
  • Ventilation : Use fume hoods during reflux steps to prevent inhalation of volatile solvents (acetic acid, dioxane) .

What computational methods can predict the binding affinity of this compound with biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinase domains). Use crystal structures (PDB) for accuracy .
  • MD simulations : GROMACS or AMBER assess binding stability over time, identifying key residues (e.g., hydrophobic pockets accommodating the thiazole ring) .

How does the choice of solvent affect the reaction kinetics in the synthesis?

Q. Basic

  • Polar aprotic solvents : DMF enhances nucleophilicity of the thiazole amino group, accelerating chloroacetyl chloride activation .
  • Protic solvents : Ethanol in recrystallization reduces solubility of non-polar by-products, improving purity .

What strategies can elucidate the metabolic pathways of this compound in in vitro models?

Q. Advanced

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at indole C5) and phase II conjugates (glucuronidation of the acetate group) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3-ethyl group) to track metabolic stability in liver microsomes .

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